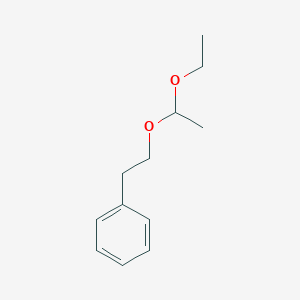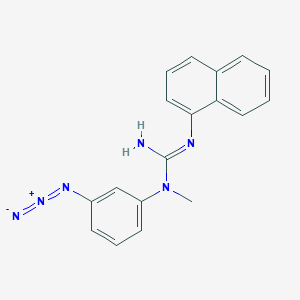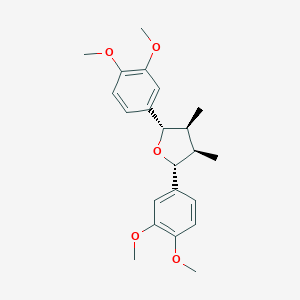
Galgravin
Vue d'ensemble
Description
- Il présente des propriétés anti-inflammatoires et a été étudié pour ses effets thérapeutiques potentiels.
- La structure chimique de la Galgravine est constituée d'un squelette de phénylpropanoïde avec une formule moléculaire de C₂₂H₂₈O₅.
Galgravin: (CAS No. 528-63-2) est un lignane naturel isolé de , une plante appartenant à la famille des Lauraceae.
Applications De Recherche Scientifique
Chemistry: Galgravin’s unique structure makes it interesting for synthetic chemistry and natural product research.
Biology: It has been investigated for its effects on neuronal survival and neurite outgrowth.
Medicine: Potential applications include anti-inflammatory therapies and neuroprotection.
Industry: Its industrial applications are still emerging.
Mécanisme D'action
Target of Action
Galgravin, a natural lignan isolated from Piper kadsura, primarily targets NF-κB in lipopolysaccharide (LPS)-activated macrophages . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound suppresses the activation of NF-κB in LPS-activated macrophages without causing significant cytotoxicity . This suppression leads to the downregulation of proinflammatory molecules like TNF-α, IL-6, iNOS, and COX-2 . The expression of TNF-α and IL-6 is also suppressed by this compound in LPS-activated murine bone marrow-derived macrophages .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . This pathway is involved in LPS-induced TLR4 downstream signaling, which includes the MyD88-dependent and TRIF-dependent signaling pathways . The suppression of NF-κB activation by this compound leads to a decrease in the expression of proinflammatory molecules, thereby reducing inflammation .
Pharmacokinetics
A high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method was used to determine the concentration of this compound in rat plasma to study its pharmacokinetic features and bioavailability in vivo . The oral bioavailability of this compound was determined to be 8.5% .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It downregulates the mRNA expression of TNF-α, IL-6, and iNOS in the lungs and decreases TNF-α and IL-6 in the serum and IL-6 in the bronchoalveolar lavage fluid of LPS-challenged mice . The COX-2 expression in tissues, including the lung, liver, and kidney, as well as the lung alveolar hemorrhage, is also reduced by this compound .
Analyse Biochimique
Biochemical Properties
Galgravin interacts with several biomolecules in biochemical reactions. It suppresses NF-κB activation in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages . This interaction results in the downregulation of proinflammatory molecules like TNF-α, IL-6, iNOS, and COX-2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the expression of TNF-α and IL-6 in LPS-activated murine bone marrow-derived macrophages . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It significantly downregulates the mRNA expression of TNF-α, IL-6, and iNOS in the lungs . This downregulation leads to a decrease in TNF-α and IL-6 in the serum and IL-6 in the bronchoalveolar lavage fluid of LPS-challenged mice .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound reduces the COX-2 expression in tissues, including the lung, liver, and kidney . It also reduces lung alveolar hemorrhage . These effects indicate the product’s stability and long-term effects on cellular function.
Méthodes De Préparation
- La Galgravine peut être synthétisée par diverses voies, notamment l'extraction de la source végétale ou la synthèse chimique.
Extraction végétale: L'isolement de implique une extraction par solvant suivie de techniques de purification.
Synthèse chimique: Bien que les méthodes de synthèse spécifiques ne soient pas largement documentées, les chercheurs ont exploré sa synthèse totale.
Analyse Des Réactions Chimiques
- La Galgravine subit diverses réactions:
Oxydation: Elle peut être oxydée dans des conditions spécifiques.
Réduction: Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution: Des groupes substituants peuvent être introduits.
Réactifs courants: Il s'agit notamment d'oxydants (par exemple, KMnO₄), de réducteurs (par exemple, NaBH₄) et d'acides/bases de Lewis.
Produits principaux: Les produits spécifiques dépendent des conditions de réaction et des substituants. Des études détaillées sont nécessaires pour les élucider.
Applications de la recherche scientifique
Chimie: La structure unique de la Galgravine la rend intéressante pour la chimie synthétique et la recherche sur les produits naturels.
Biologie: Elle a été étudiée pour ses effets sur la survie neuronale et la croissance des neurites.
Médecine: Les applications potentielles comprennent les thérapies anti-inflammatoires et la neuroprotection.
Industrie: Ses applications industrielles sont encore émergentes.
Mécanisme d'action
- La Galgravine exerce probablement ses effets par le biais de multiples voies.
Cibles moléculaires: Celles-ci restent à caractériser complètement, mais des interactions avec les protéines cellulaires sont probables.
Apoptose: La Galgravine induit l'apoptose dans les cellules leucémiques.
Comparaison Avec Des Composés Similaires
- Le caractère unique de la Galgravine réside dans sa structure spécifique et ses activités biologiques.
Composés similaires: Bien que la Galgravine soit relativement rare, d'autres lignanes et phénylpropanoïdes partagent des caractéristiques structurelles.
Propriétés
IUPAC Name |
(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-DQEHQXCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318613 | |
| Record name | Galgravin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-63-2 | |
| Record name | Galgravin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galgravin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galgravin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


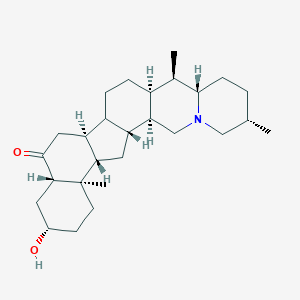
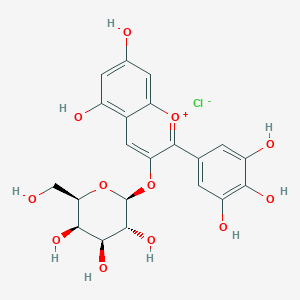


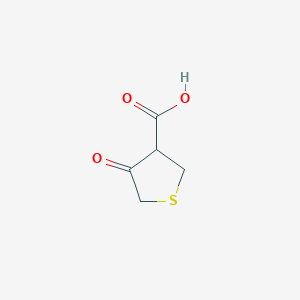
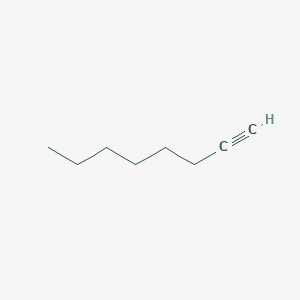



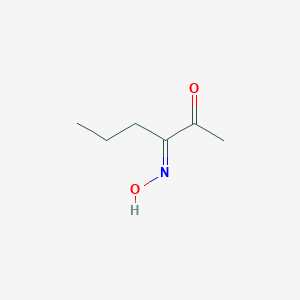
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

